molecular formula C23H21Cl2NO4 B2477134 3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 478259-00-6

3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B2477134
M. Wt: 446.32
InChI Key: FOKJNZRLRCXIIV-UHFFFAOYSA-N
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Description



  • 3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with the following properties:

    • White solid

    • Molecular formula: C~{20}H~{18}Cl~{2}N~{2}O~{4}

    • Molecular weight: 414.27 g/mol

    • CAS number: 478259-00-6







  • Synthesis Analysis



    • The synthesis of this compound involves specific chemical reactions and reagents. Unfortunately, I don’t have access to specific synthetic procedures for this compound.





  • Molecular Structure Analysis



    • The molecular structure consists of a pyridine ring with various substituents (benzyl, methyl, and dichlorophenyl) attached at different positions.

    • The 3D arrangement of atoms determines its chemical properties and reactivity.





  • Chemical Reactions Analysis



    • The compound may participate in various reactions, such as Suzuki–Miyaura coupling, nucleophilic substitutions, and other organic transformations.

    • Specific reaction pathways would depend on the functional groups present.





  • Physical And Chemical Properties Analysis



    • Melting point: Not specified

    • Boiling point: Not specified

    • Solubility: Depends on the solvent

    • Stability: Generally stable under standard conditions




  • Scientific Research Applications

    Enantioselectivity in Organic Synthesis

    A study by Sobolev et al. (2002) explored the enantioselectivity of Candida rugosa lipase in the kinetic resolution of certain dihydropyridine esters. This research is significant for understanding the stereochemical aspects of dihydropyridine derivatives like 3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate.

    Pharmacological Effects and Synthesis Methods

    Ashimori et al. (1991) examined the synthesis and pharmacological effects of optically active dihydropyridine derivatives, highlighting the antihypertensive effects on spontaneously hypertensive rats. This research contributes to the understanding of the pharmacological potential of dihydropyridine compounds (Ashimori et al., 1991).

    Synthesis of Impurities in Bulk Drugs

    A 2014 study by Wu Pi-y on the synthesis of impurities in bulk drugs like Felodipine, which shares structural similarities with 3-Benzyl 5-methyl dihydropyridine, provided insights into the control of impurities in drug production and storage (Wu Pi-y, 2014).

    Calcium Channel Antagonist Activity

    Research by Dagnino et al. (1986) on the calcium channel antagonist activities of dihydropyridine derivatives provides valuable insights into the therapeutic potential of compounds like 3-Benzyl 5-methyl dihydropyridine for cardiovascular diseases (Dagnino et al., 1986).

    Safety And Hazards



    • Safety data would require specific experimental results and toxicity studies.

    • Always handle chemicals with proper precautions and follow safety guidelines.




  • Future Directions



    • Further research could explore its biological activity, potential applications, and optimization of synthesis methods.




    properties

    IUPAC Name

    5-O-benzyl 3-O-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H21Cl2NO4/c1-13-19(22(27)29-3)21(17-10-9-16(24)11-18(17)25)20(14(2)26-13)23(28)30-12-15-7-5-4-6-8-15/h4-11,21,26H,12H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FOKJNZRLRCXIIV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H21Cl2NO4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    446.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

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